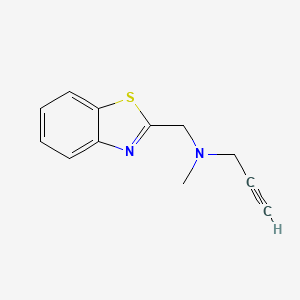

![molecular formula C11H13ClN4OS B2656644 2-[(allylamino)carbothioyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide CAS No. 1024282-64-1](/img/structure/B2656644.png)

2-[(allylamino)carbothioyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

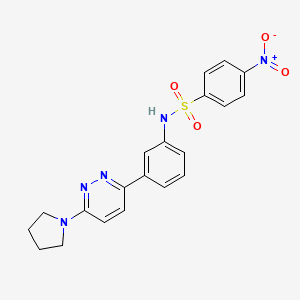

The compound “2-[(allylamino)carbothioyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide” is a chemical substance with the molecular formula C11H13ClN4OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C11H13ClN4OS . The molecular weight of the compound is 284.77 .Scientific Research Applications

Enzyme Inhibition

One significant application is in the field of enzyme inhibition, where these compounds have been studied for their potential to inhibit tyrosinase, a key enzyme in melanin synthesis. A study by Chaves et al. (2018) synthesized novel β-enamino thiosemicarbazide derivatives, testing their tyrosinase inhibition efficacy. The study found that one of the synthesized compounds exhibited high inhibition percentage through an uncompetitive inhibitory mechanism, suggesting potential applications in treating hyperpigmentation disorders (Chaves et al., 2018).

Antimicrobial and Antifungal Activities

These compounds have also shown promise in antimicrobial and antifungal applications. Research by Gouda et al. (2010) on new thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety demonstrated some of these compounds exhibited promising antimicrobial activities. This indicates their potential use in developing new antimicrobial agents (Gouda et al., 2010).

Organic Synthesis and Material Science

In organic synthesis, these compounds serve as precursors or intermediates in the synthesis of various heterocyclic compounds, which have applications ranging from medicinal chemistry to materials science. For example, a study by Engman (1991) demonstrated the use of allylic amides and thioamides, treated with phenylselenenyl bromide, to synthesize 2-oxazolines and 2-thiazolines. This process highlights the versatility of these compounds in synthesizing cyclic compounds with potential applications in drug development and material science (Engman, 1991).

Safety and Hazards

Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . They also mention that all sales are final and they make no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name |

1-(4-chlorophenyl)-3-(prop-2-enylcarbamothioylamino)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4OS/c1-2-7-13-11(18)16-15-10(17)14-9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H2,13,16,18)(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVMSXGRPVTOFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(allylamino)carbothioyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2656561.png)

![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)

![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656568.png)

![3-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2656569.png)

![Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B2656583.png)